molecular formula C19H14ClF2N5O2S B11515154 N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

Cat. No.: B11515154
M. Wt: 449.9 g/mol
InChI Key: UFMCLTBNTYSIDN-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro(difluoro)methoxy group attached to a phenyl ring, and a triazinoindole moiety linked via a sulfanyl bridge to an acetamide group. The intricate arrangement of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chloro(difluoro)methoxyphenyl intermediate, which is then coupled with the triazinoindole derivative through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazinoindole derivatives and phenylacetamide analogs, such as:

Uniqueness

What sets N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide apart is its combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines .

Properties

Molecular Formula

C19H14ClF2N5O2S

Molecular Weight

449.9 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H14ClF2N5O2S/c1-27-14-5-3-2-4-13(14)16-17(27)24-18(26-25-16)30-10-15(28)23-11-6-8-12(9-7-11)29-19(20,21)22/h2-9H,10H2,1H3,(H,23,28)

InChI Key

UFMCLTBNTYSIDN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)Cl

Origin of Product

United States

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